molecular formula C15H20N6O B2396837 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021094-06-3

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2396837
CAS No.: 1021094-06-3
M. Wt: 300.366
InChI Key: NHFUGOACZTUWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound with a unique structure, consisting of a cyclopropane moiety and a pyrazolopyrimidine core. This compound finds its relevance in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions starting from commercially available precursors. The synthesis could proceed through the following steps:

  • Formation of pyrazolo[3,4-d]pyrimidine core: : This usually involves the cyclization of an appropriate pyrimidine derivative with a hydrazine derivative.

  • Introduction of pyrrolidine group: : This is typically achieved via nucleophilic substitution reactions.

  • Attachment of cyclopropanecarboxamide: : This step often involves amidation reactions using activated cyclopropane derivatives.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow processes. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the pyrrolidine ring or the pyrazolopyrimidine core.

  • Reduction: : Reduction reactions can occur primarily at the pyrrolidine ring, leading to various derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrazolopyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

  • Substitution: : Reagents vary widely depending on the specific substitution desired, ranging from alkyl halides for alkylation reactions to amines for amidation.

Major Products Formed

The major products depend on the specific reactions conducted but generally include various substituted derivatives with potential modifications on the pyrazolopyrimidine core or the cyclopropanecarboxamide moiety.

Scientific Research Applications

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has several applications:

  • Chemistry: : Serves as a building block for synthesizing more complex molecules.

  • Biology: : Used in studying cellular processes and enzyme interactions due to its potential bioactivity.

  • Medicine: : Investigated for its pharmacological effects, including anti-inflammatory and anticancer properties.

  • Industry: : Could be utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is unique due to its specific structure and the incorporation of the cyclopropane moiety. Similar compounds include:

  • N-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)acetamide

  • N-(2-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

These compounds share a similar pyrazolopyrimidine core but differ in their substituent groups, influencing their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-15(11-3-4-11)16-5-8-21-14-12(9-19-21)13(17-10-18-14)20-6-1-2-7-20/h9-11H,1-8H2,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFUGOACZTUWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.